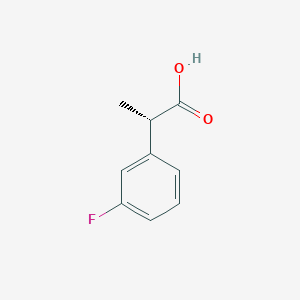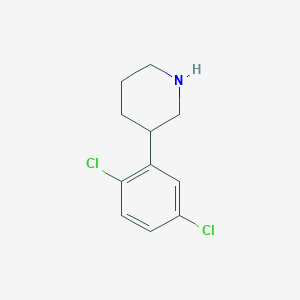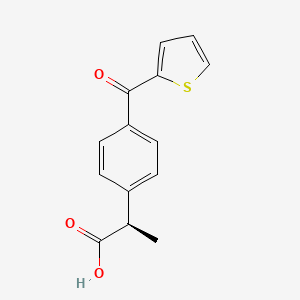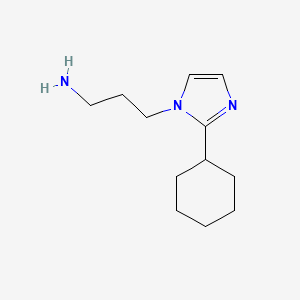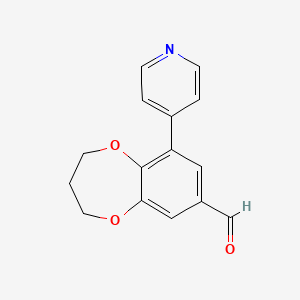
9-(pyridin-4-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(pyridin-4-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde is a complex organic compound that features a unique structure combining a pyridine ring and a benzodioxepine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(pyridin-4-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of pyridine derivatives with benzodioxepine intermediates under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
9-(pyridin-4-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: 9-(pyridin-4-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid.
Reduction: 9-(pyridin-4-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
9-(pyridin-4-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-(pyridin-4-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 9-(pyridin-3-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde
- 9-(pyridin-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde
- 9-(pyridin-4-yl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde
Uniqueness
The unique structure of 9-(pyridin-4-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde, particularly the position of the pyridine ring and the benzodioxepine moiety, gives it distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H13NO3 |
|---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
6-pyridin-4-yl-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde |
InChI |
InChI=1S/C15H13NO3/c17-10-11-8-13(12-2-4-16-5-3-12)15-14(9-11)18-6-1-7-19-15/h2-5,8-10H,1,6-7H2 |
InChI Key |
YRJRDVGYNOTUKF-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC(=CC(=C2OC1)C3=CC=NC=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


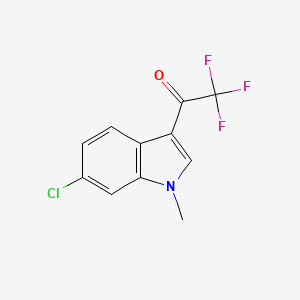
![2-{5-[4-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminehydrochloride](/img/structure/B13581159.png)
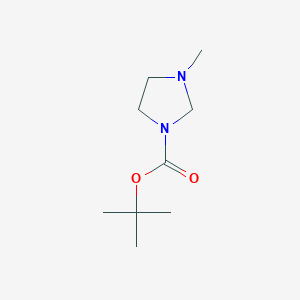
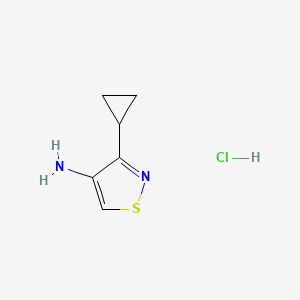
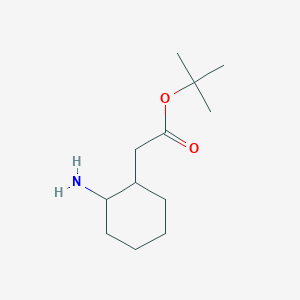
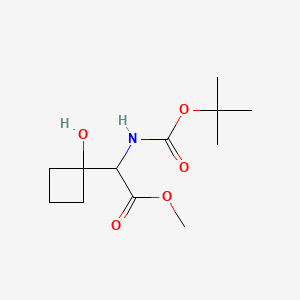
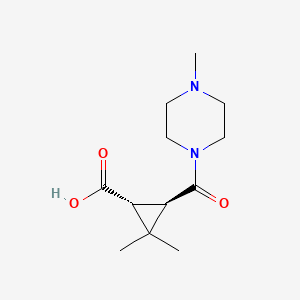
![2-(1H-indol-3-yl)-N-[(1-phenylcyclopropyl)methyl]acetamide](/img/structure/B13581193.png)

